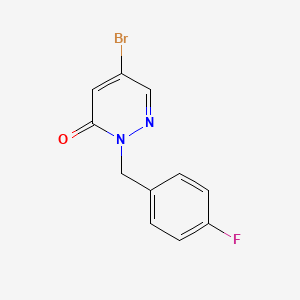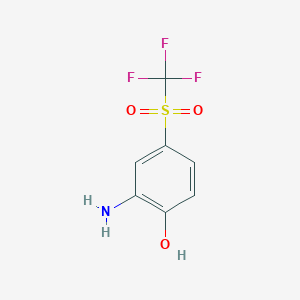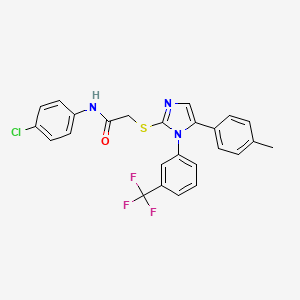
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one
The compound 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a derivative of the pyridazinone family, which is known for its wide spectrum of biological activities. Although the exact compound is not directly studied in the provided papers, related compounds with bromo, fluoro, and benzyl substituents on a pyridazinone core have been investigated for various biological activities, including anti-malarial, antifungal, anticancer, and antiangiogenic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as bromopyridines and fluorobenzaldehydes. For instance, a scalable synthesis of a related compound, methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, was achieved through lithium-bromine exchange, addition to an aldehyde, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . Another synthesis route for a similar compound involved nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms and the geometry of the molecule. For example, the crystal structure of a related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, revealed a slightly non-planar molecule with specific bond distances and angles . Such structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromo and fluoro substituents can participate in halogen bonding, which is significant for the stabilization of crystal packing, as seen in the case of 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole . These halogen interactions can also play a role in the binding of the compounds to biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms can affect these properties and also the biological activity of the compounds. For instance, the antifungal activity of a related compound was attributed to its specific structural features . Additionally, the electronic properties, such as frontier orbital energies and atomic net charges, can be studied using Density Functional Theory (DFT) calculations to predict reactivity and interactions with biological molecules .
科学的研究の応用
1. Synthesis and Structural Analysis
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one has been explored in the field of chemistry for its synthesis and structural properties. For instance, the synthesis and crystal structure of related compounds like [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] have been studied, highlighting the role of cation size and nature in determining intermolecular interactions and crystal packing (Jing & Img, 2003).
2. Intermediate for Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active molecules. For example, its derivative, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is a key intermediate in producing many biologically active compounds, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline (Wang et al., 2016).
3. Myocardial Perfusion Imaging
Compounds closely related to 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one have been synthesized and evaluated for myocardial perfusion imaging in PET studies. Such derivatives exhibit potential as myocardial perfusion imaging (MPI) agents due to their high heart uptake and low background uptake (Mou et al., 2012).
4. Photodynamic Therapy Applications
Some derivatives of this compound have been studied for their potential use in photodynamic therapy, a form of cancer treatment. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base exhibits good solubility and favorable photostability, making it a potential photosensitizer candidate in cancer treatment (Öncül et al., 2022).
5. Antimicrobial and Antioxidant Activities
Compounds synthesized from isonicotinic acid hydrazide, closely related to 5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, have been evaluated for their antimicrobial activities, with several showing good to moderate activity (Bayrak et al., 2009). Additionally, benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, derived from related compounds, have shown α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
特性
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-1-3-10(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIORRMLDLRDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)


![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)



![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)